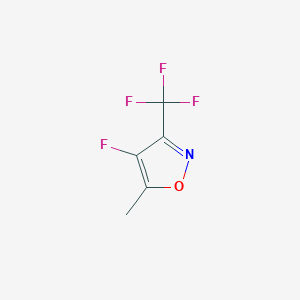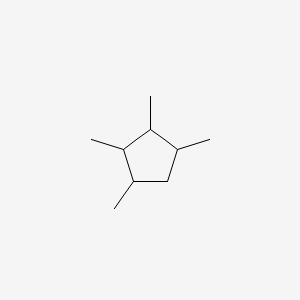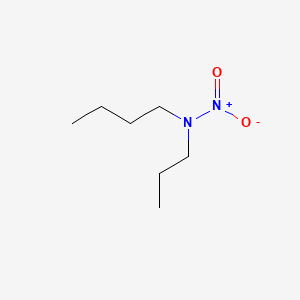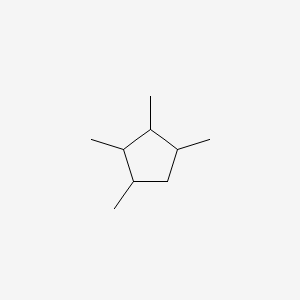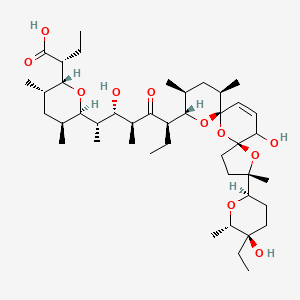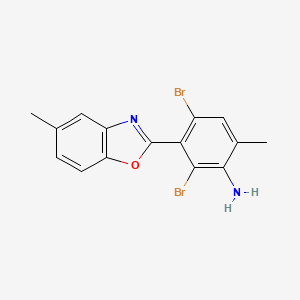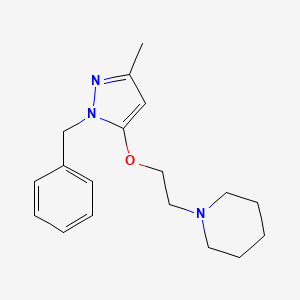
CID 102600763
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 102600763” is a chemical entity listed in the PubChem database
Métodos De Preparación
The preparation of CID 102600763 involves specific synthetic routes and reaction conditions. The exact methods for synthesizing this compound can vary, but typically involve a series of chemical reactions that result in the formation of the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
CID 102600763 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles to replace specific atoms or groups within the molecule. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
CID 102600763 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be studied for its potential effects on biological systems, including its interactions with proteins or other biomolecules. In medicine, this compound might be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways or targets. Additionally, in industry, this compound could be used in the development of new materials or as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of CID 102600763 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
CID 102600763 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. By comparing the properties and activities of these compounds, researchers can gain insights into the specific characteristics that make this compound unique. Some similar compounds might include those listed in the PubChem database with related chemical structures or properties.
Propiedades
Fórmula molecular |
GeNb3 |
|---|---|
Peso molecular |
351.35 g/mol |
InChI |
InChI=1S/Ge.3Nb |
Clave InChI |
MTRYEAGOIULFLT-UHFFFAOYSA-N |
SMILES canónico |
[Ge].[Nb].[Nb].[Nb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


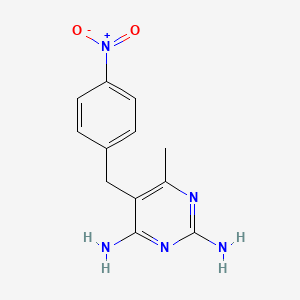
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-thiazol-2-YL-](/img/structure/B13798600.png)

